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Compound of Interest

1-BOC-7-methoxyindole-2-boronic
Compound Name: d
aci

Cat. No.: B1519949

An In-Depth Technical Guide to the Physicochemical Properties of 1-BOC-7-methoxyindole-2-
boronic acid

Introduction: A Versatile Building Block in Modern
Synthesis

1-BOC-7-methoxyindole-2-boronic acid is a specialized organic compound that has
garnered significant attention from researchers and drug development professionals. Its
structure combines three key features: a privileged indole scaffold, a reactive boronic acid
moiety at the 2-position, and strategic substitutions—a tert-butyloxycarbonyl (BOC) protecting
group on the indole nitrogen and a methoxy group at the 7-position. This unique combination
makes it an invaluable building block, particularly for the synthesis of complex heterocyclic
molecules through palladium-catalyzed cross-coupling reactions.[1][2]

The indole core is a ubiquitous motif in a vast number of natural products and
pharmacologically active compounds, exhibiting a wide array of biological activities.[3][4][5] The
ability to functionalize this core with precision is paramount in medicinal chemistry. The boronic
acid at the C-2 position serves as a highly effective handle for the Suzuki-Miyaura coupling
reaction, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl
partners.[3][6] This guide provides a comprehensive overview of the essential physicochemical
properties, analytical characterization, and chemical reactivity of 1-BOC-7-methoxyindole-2-
boronic acid, offering field-proven insights for its effective use in research and development.
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Core Physicochemical Properties

The fundamental properties of a reagent are critical for its successful application in synthesis,
dictating choices regarding solvents, reaction conditions, and purification strategies. The key
physicochemical data for 1-BOC-7-methoxyindole-2-boronic acid are summarized below.

Property Value Source(s)
CAS Number 913835-81-1 [7]
Molecular Formula C14H18BNOs [8][9]
Molecular Weight 291.11 g/mol [8]
Appearance White to off-white solid [3]

Purity Typically 295-98%

JYRDIGLHLIDRNE-
InChIKey [9]
UHFFFAOYSA-N

Solubility Profile

While specific quantitative solubility data for this exact molecule is not extensively published, a
reliable profile can be established based on the well-understood behavior of arylboronic acids.
[10] Generally, the compound is expected to exhibit:

» High Solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, acetone,
and ethyl acetate.[10]

e Moderate Solubility in chlorinated solvents like dichloromethane and chloroform.[10]

o Low Solubility in non-polar hydrocarbon solvents such as hexanes and methylcyclohexane.
This property is often exploited during purification to wash away non-polar impurities.[10]

o Limited Water Solubility. The solubility of arylboronic acids in aqueous media is typically low
but can be significantly influenced by pH.[10][11]

The presence of the large, lipophilic BOC group further reduces its solubility in water compared
to its unprotected counterpart.
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Acidity (pKa)

Arylboronic acids are not typical Brgnsted acids (proton donors) but rather Lewis acids. Their
acidity arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate
species, releasing a proton in the process.[12][13]

The pKa of arylboronic acids generally falls within the 4-10 range.[12] For the parent
phenylboronic acid, the experimental pKa is approximately 8.7.[14][15] The acidity of 1-BOC-7-
methoxyindole-2-boronic acid is influenced by its substituents. The electron-donating nature
of the methoxy group and the indole ring system would typically be expected to slightly
increase the pKa (decrease acidity) compared to phenylboronic acid. However, the overall
electronic environment of the heterocyclic system makes a precise prediction challenging
without experimental data. This Lewis acidic nature is fundamental to its reactivity, as the
formation of the boronate complex is a key step in activating the molecule for transmetalation in
Suzuki-Miyaura coupling.[16]

Stability and Degradation Pathways

Despite their utility, boronic acids are susceptible to several degradation pathways that
researchers must be aware of:

o Boroxine Formation: The most common stability issue is the reversible dehydration to form a
cyclic trimer anhydride, known as a boroxine. This process reduces the effective
concentration of the active monomeric boronic acid and can complicate reaction
stoichiometry.[17] Storing the compound under anhydrous conditions is crucial to minimize
this.

» Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group
with a hydrogen atom. Heteroaryl boronic acids, particularly those with the boron atom
adjacent to a heteroatom like in 2-pyridinylboronic acids, can be especially prone to this
decomposition pathway. While the N-BOC group offers some electronic stabilization, care
should be taken to avoid harsh acidic or basic conditions and prolonged heating where
possible. To mitigate instability, boronic acids are often converted into more stable
derivatives like MIDA boronates or pinacol esters for long-term storage or for use in slow-
release cross-coupling reactions.[18]
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Analytical Characterization Workflow

Ensuring the identity, purity, and stability of 1-BOC-7-methoxyindole-2-boronic acid is
essential for reproducible results. A standard workflow involves a combination of spectroscopic
and chromatographic techniques.

4 Characterization Workflow
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(1-BOC-7-methoxyindole-2-boronic acid)
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Caption: Standard workflow for the analytical characterization of the title compound.
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Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR is the most powerful tool for confirming the molecular structure.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the solid in approximately 0.6 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs).

e 1H NMR: Acquire a proton spectrum. Expected signals include:
o Asharp singlet around 1.6-1.7 ppm corresponding to the 9 protons of the BOC group.
o A sharp singlet for the 3 protons of the methoxy (OCH?s) group.

o Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons
on the indole ring.

o Abroad singlet corresponding to the two protons of the B(OH)z group. This signal is
exchangeable with D20 and its chemical shift can be highly variable.

e 13C NMR: Acquire a carbon spectrum. This will confirm the presence of the expected number
of carbon atoms, including the carbonyl of the BOC group (=150 ppm), the aromatic carbons,
and the carbons of the BOC and methoxy groups.

o 1B NMR: Acquire a boron-11 spectrum. A single, relatively broad signal is expected in the
range of & 28-34 ppm, which is characteristic of a trigonal (sp?-hybridized) boronic acid.[19]
[20]

Protocol 2: High-Performance Liquid Chromatography
(HPLC)

HPLC is the primary method for assessing the purity of the compound and monitoring its
stability over time.
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Causality Behind Experimental Choices: Reversed-phase (RP) chromatography is chosen due
to the compound's predominantly organic character. A C18 column provides good retention for
the aromatic system. An acidic mobile phase is used to suppress the ionization of the boronic
acid's hydroxyl groups, leading to better peak shape and reproducible retention times.

Methodology:

System: A standard HPLC system with a UV detector.
e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

» Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid or Formic Acid) and
Solvent B (Acetonitrile + 0.1% TFA or Formic Acid).

o Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength where the indole chromophore absorbs strongly
(e.g., 220 nm or 275 nm).

o Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water at a
concentration of ~0.5-1.0 mg/mL.

Note on an advanced method: For selective detection in complex mixtures, post-column
derivatization with a reagent like alizarin can be employed, which forms a fluorescent complex
with boronic acids.[21][22]

Protocol 3: Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the compound.
Methodology:

o System: Couple the HPLC system described above to an electrospray ionization (ESI) mass
spectrometer.

« lonization Mode: Both positive and negative ESI modes should be tested.
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o In positive mode, the expected ion is the protonated molecule [M+H]* at m/z 292.1.

o In negative mode, the deprotonated molecule [M-H]~ at m/z 290.1 is often observed.[23]

o Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to
the expected mass, confirming the compound's identity. Analysis of boronic acids by ESI-MS
can sometimes show adducts with solvents or salts.[24]

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of 1-BOC-7-methoxyindole-2-boronic acid is as a coupling partner in
the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.[25] This
reaction is prized for its high functional group tolerance, mild conditions, and the commercial
availability of a vast array of boronic acids.[16]

The Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle involving three key steps:
Oxidative Addition, Transmetalation, and Reductive Elimination. A base is required to activate
the boronic acid into a more nucleophilic boronate "ate" complex, which facilitates the crucial
transmetalation step.[16][26]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura
Coupling

This protocol describes a representative coupling of 1-BOC-7-methoxyindole-2-boronic acid

with a generic aryl bromide.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1519949?utm_src=pdf-body-img
https://www.benchchem.com/product/b1519949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Self-Validation and Causality: This protocol includes an inert atmosphere to protect the Pd(0)
catalyst from oxidation. A mixture of an organic solvent (dioxane) and water is used because
the base (KsPOa) is soluble in water while the organic reagents are soluble in dioxane, creating
an effective biphasic system for the reaction.

Methodology:

Setup: To an oven-dried reaction vial, add 1-BOC-7-methoxyindole-2-boronic acid (1.2
equivalents), the aryl bromide (Ar-Br, 1.0 equivalent), and potassium phosphate (K3POa, 3.0
equivalents).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) and ligand (if
required).

Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert
gas (e.g., Argon or Nitrogen) three times.

Solvent Addition: Add degassed solvents, typically a mixture such as 1,4-dioxane and water
(e.q., 4:1 ratio).

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and
monitor the reaction progress by HPLC or TLC.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude
product by silica gel column chromatography to yield the desired biaryl product.[6]

Handling and Storage Recommendations

To maintain the integrity and reactivity of 1-BOC-7-methoxyindole-2-boronic acid, the
following storage and handling procedures are recommended:

» Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a
desiccator or under an inert atmosphere (e.g., in a glovebox). Long-term storage in a freezer
(-20 °C) is advisable to minimize degradation.
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» Handling: Minimize exposure to atmospheric moisture and air. When weighing and handling
the reagent, do so in a dry environment if possible. Use anhydrous solvents and inert
atmosphere techniques for reactions to ensure optimal results.

Conclusion

1-BOC-7-methoxyindole-2-boronic acid is a highly valuable and strategically designed
synthetic intermediate. Its physicochemical properties—moderate polarity, Lewis acidity, and
defined reactivity—make it an exceptional tool for constructing complex molecules via the
Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its stability, proper
handling, and analytical characterization is crucial for leveraging its full potential in drug
discovery and materials science. By following the protocols and insights outlined in this guide,
researchers can confidently and effectively employ this reagent to advance their synthetic
objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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